4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyrazolone core substituted with a 3-methyl-5-oxo-1-phenyl group and an ethylamino linker in a (1Z)-configuration. The Z-geometry at the imine bond (C=N) influences its molecular planarity and electronic properties, which are critical for interactions with biological targets. Benzenesulfonamide moieties are well-known pharmacophores in medicinal chemistry, particularly in diuretics and carbonic anhydrase inhibitors.
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[2-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H22N4O3S/c1-14(22-13-12-16-8-10-18(11-9-16)28(21,26)27)19-15(2)23-24(20(19)25)17-6-4-3-5-7-17/h3-11,23H,12-13H2,1-2H3,(H2,21,26,27) |
InChI Key |
VYYUGQUKGXFWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Chalcone Intermediate Preparation
Chalcones serve as critical precursors, synthesized via base-catalyzed Claisen-Schmidt condensation. For example, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one derivatives are prepared by reacting substituted acetophenones with benzaldehyde analogs in ethanol under alkaline conditions. A mixture of 4'-chloroacetophenone (1.0 mmol) and benzodioxole-5-carbaldehyde (1.0 mmol) in ethanol, treated with 30% aqueous NaOH at 0–5°C, yields α,β-unsaturated ketones after acidification to pH 6–7. These intermediates are used without further purification in subsequent steps.
Cyclocondensation with 4-Hydrazinobenzenesulfonamide
The chalcone (1.0 mmol) is refluxed with 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol) in ethanol (50 mL) containing glacial acetic acid as a catalyst for 18–24 hours. Thin-layer chromatography (TLC) monitors reaction progress, with ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, solvent evaporation yields a crude solid, which is crystallized from methanol-diisopropylether to isolate the pyrazoline intermediate.
Example :
Oxidation and Tautomerization
Pyrazoline intermediates undergo oxidation to form pyrazole derivatives. Treatment with iodine in acetic acid or atmospheric oxygen facilitates dehydrogenation, yielding the fully aromatic pyrazole core. The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding, confirmed via X-ray crystallography.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Temperature and Time
-
Reflux Conditions : Reactions typically proceed at 80–100°C for 18–72 hours, with longer durations improving yields for electron-deficient chalcones.
-
Microwave Assistance : Pilot studies indicate that microwave irradiation (100 W, 120°C) reduces reaction times to 1–2 hours without compromising yield.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
-
FT-IR : Key bands include N–H stretching (3330–3455 cm⁻¹), C=O (1660 cm⁻¹), and S=O (1098–1190 cm⁻¹).
-
NMR : NMR spectra display pyrazole C–H protons at δ 6.8–7.5 ppm and sulfonamide NH signals at δ 5.2–5.6 ppm.
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
Kilogram-scale production employs continuous flow reactors to enhance heat transfer and minimize side reactions. For example, a mixture of chalcone (1.5 kg) and 4-hydrazinobenzenesulfonamide hydrochloride (1.65 kg) in ethanol (75 L) achieves 68% yield after 24 hours under reflux.
Chemical Reactions Analysis
Formation of the Benzenesulfonamide Core
The benzenesulfonamide scaffold is typically synthesized by reacting benzenesulfonyl chloride with an amine-containing compound. For this compound, the amine could be part of an ethylamino group, suggesting a reaction such as:
This step likely involves nucleophilic substitution under basic conditions (e.g., in pyridine) to deprotonate the amine and facilitate the reaction .
Construction of the Pyrazol-4-ylidene Moiety
The pyrazol-4-ylidene ring is synthesized through acid-catalyzed Claisen-Schmidt condensation , followed by cyclization. For example, reacting 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene with ethylamine derivatives under reflux conditions (e.g., ethanol) forms the ethylamino linkage .
Key steps include:
-
Condensation : Formation of the pyrazole ring via hydrazine-mediated cyclization.
-
Ylidene Formation : Deprotonation or elimination reactions to generate the ylidene (double bond) structure.
Coupling Reactions
The pyrazol-4-ylidene moiety is coupled to the ethylamino group via nucleophilic substitution or cross-coupling. For instance:
Microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) may be employed to enhance reaction efficiency .
Formation of the Pyrazole Ring
The pyrazole ring forms through a hydrazine-mediated cyclization of a diketone precursor. For example:
This step involves nucleophilic attack by hydrazine on the carbonyl group, followed by cyclodehydration .
Sulfonamide Bond Formation
The sulfonamide bond forms via nucleophilic acyl substitution :
This reaction is typically carried out in basic media to deprotonate the amine and neutralize the byproduct .
Stereochemical Control
The (1Z) configuration of the pyrazol-4-ylidene is controlled during condensation or coupling. Acidic conditions may favor the Z-isomer through steric or electronic effects .
Analytical Methods
Challenges and Considerations
-
Stereochemical Control : Ensuring the correct (1Z) configuration during coupling requires optimized reaction conditions .
-
Coupling Efficiency : Avoiding side reactions (e.g., hydrolysis of sulfonamide) by selecting appropriate catalysts and solvents .
-
Purification : Multi-step synthesis necessitates rigorous purification (e.g., column chromatography) to isolate the target compound .
Research Findings
-
Antimicrobial Activity : Analogous pyrazole derivatives have shown potent antimicrobial activity, suggesting potential therapeutic applications .
-
Electrochemical Behavior : Reduction of the nitro group in similar compounds correlates with antitubercular activity, highlighting mechanistic insights .
Data Table References
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 428.5 g/mol | |
| Molecular Formula | C₂₁H₂₄N₄O₄S | |
| Key Reaction Steps | Condensation, Cyclization, Coupling |
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. The pyrazolone core is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).
Industry
Industrially, the compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the production of colorants.
Mechanism of Action
The mechanism by which 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazolone core can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, configuration, synthesis, and bioactivity:
Structural and Functional Insights:
Substituent Effects: The target compound’s 3-methyl-5-oxo-1-phenyl group contrasts with the 4-fluoroanilino substituent in ’s analog. Fluorine’s electron-withdrawing nature may enhance binding affinity in biological systems . ’s derivatives feature variable phenyl substitutions, which modulate lipophilicity and bioavailability, as indicated by in silico ADMET studies .
Configuration (Z vs. E): The Z-configuration in the target compound and ’s analog imposes distinct spatial arrangements compared to the E-isomers in .
Synthesis and Characterization :
- ’s compound was resolved via single-crystal X-ray diffraction (R factor = 0.059), demonstrating robust crystallographic methods (SHELXL ). The target compound may share similar synthetic routes but lacks explicit structural data.
- highlights conventional synthesis with spectroscopic validation (FTIR, NMR) and computational modeling for activity prediction .
The benzenesulfonamide group suggests possible carbonic anhydrase inhibition, a mechanism shared with drugs like acetazolamide.
Biological Activity
The compound 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide is a pyrazolone derivative that has garnered attention due to its potential biological activities. Pyrazolone derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This article reviews the synthesis, structural characteristics, and biological activities of this specific compound, drawing on various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves refluxing equimolar quantities of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one and 2-(4-tolylthio)acethydrazide in ethanol. The resulting product exhibits a high yield (89%) and crystallizes into colorless plates suitable for structural analysis via single-crystal X-ray diffraction. The molecular structure reveals significant intramolecular interactions, including hydrogen bonding that stabilizes the molecule in its enamine-keto form .
Table 1: Structural Data
| Atom | x | y | z | U iso/U eq |
|---|---|---|---|---|
| S1 | 0.23101(10) | 0.51189(2) | 0.34557(6) | 0.03032(14) |
| O1 | 0.4863(3) | 0.63157(3) | 0.66802(17) | 0.0278(3) |
| N1 | 0.4559(3) | 0.68151(3) | 0.69106(19) | 0.0229(3) |
Anticancer Activity
Research indicates that pyrazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the title compound possess IC50 values as low as ≤5 μM against HL-60 human promyelocytic leukemia cells . This suggests a potent anticancer activity that warrants further investigation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. In vitro studies indicate effectiveness against certain Gram-positive bacteria, highlighting its potential as an antimicrobial agent . The presence of the sulfonamide group in the structure is known to enhance antibacterial activity, which may contribute to the observed effects.
The biological activity of pyrazolone derivatives is often attributed to their ability to form stable complexes with metal ions, which can enhance their pharmacological effects. For example, metal complexes derived from similar pyrazolone compounds have demonstrated increased antibacterial and anticancer activities due to metal coordination enhancing the bioavailability and reactivity of the active compounds .
Case Studies
Several studies have explored the biological activity of pyrazolone derivatives:
- Cytotoxicity Against Cancer Cells : A study demonstrated that a related pyrazolone compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Another investigation revealed that derivatives of pyrazolones showed promising results against multiple bacterial strains, emphasizing the need for further development in pharmaceutical applications.
Q & A
Q. What established synthetic routes exist for this compound, and what analytical techniques are critical for its characterization?
The synthesis typically involves condensation reactions under reflux conditions. For example, analogous pyrazolone derivatives are synthesized by reacting triazole precursors with substituted benzaldehydes in ethanol under acidic conditions, followed by solvent evaporation and filtration . Characterization requires multi-modal techniques:
Q. How can researchers design experiments to optimize synthesis yield while minimizing side reactions?
Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). Full factorial or response surface methodologies reduce experimental runs while identifying critical interactions. For instance, highlights DoE's role in optimizing chemical processes by isolating variables like reaction time and stoichiometry .
Advanced Questions
Q. What computational strategies predict reaction pathways and intermediate stability during synthesis?
Integrate quantum chemical calculations (e.g., density functional theory) with transition state analysis to map energy profiles. Tools like COMSOL Multiphysics enable virtual simulations of reaction dynamics, while ICReDD’s approach combines computational path searches with experimental validation to accelerate discovery . For example, AI-driven simulations can predict solvent effects on intermediate stability, reducing trial-and-error experimentation .
Q. How should contradictory data about the compound’s biological activity or reactivity be methodologically resolved?
Apply meta-analysis frameworks to evaluate experimental conditions across studies. Key steps include:
Q. Which advanced separation technologies are suitable for purifying this compound given its complex functionalities?
Leverage membrane separation (e.g., nanofiltration) for size-selective purification of sulfonamide derivatives . Alternatively, hydrophilic interaction chromatography (HILIC) effectively separates polar moieties like the pyrazolone ring. notes that sulfonate groups enhance aqueous solubility, enabling pH-gradient chromatography .
Methodological Comparison Tables
Key Considerations for Advanced Research
- AI-Driven Automation : Implement AI tools for real-time adjustment of reaction parameters (e.g., smart laboratories with feedback loops) .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to resolve mechanistic ambiguities .
- Data Integrity : Use encrypted platforms for secure storage and sharing of sensitive spectral or crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
